Co 101244 hydrochloride

Description

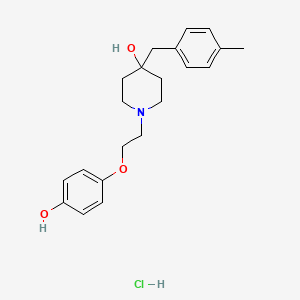

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Co 101244 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective GluN2B Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B subunit. This subunit selectivity confers a distinct pharmacological profile, suggesting potential therapeutic applications in a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression, with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of its interaction with the NMDA receptor signaling pathway.

Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors

The primary mechanism of action of this compound is its selective, non-competitive antagonism of NMDA receptors that incorporate the GluN2B subunit.[1][2][3] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[3][4][5] They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[3] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.[1][3]

Co 101244 exhibits high affinity for the GluN2B subunit, effectively blocking the ion channel pore and preventing the influx of Ca²⁺ and Na⁺ that normally occurs upon receptor activation by glutamate and a co-agonist (glycine or D-serine).[3][4] This selective antagonism is a key feature, as GluN2B-containing receptors are predominantly expressed in the forebrain and hippocampus and have been implicated in pathological processes such as excitotoxicity.[6][7] In contrast, GluN2A-containing receptors are more widespread and are associated with normal synaptic transmission and plasticity. By selectively targeting GluN2B, Co 101244 has the potential to mitigate excitotoxic damage while preserving essential physiological functions mediated by other NMDA receptor subtypes.[7]

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key data.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subunit Combination | IC₅₀ (µM) | Reference |

| GluN1A/GluN2B | 0.043 | [1][2][3][8] |

| GluN1A/GluN2A | > 100 | [1][2][3] |

| GluN1A/GluN2C | > 100 | [1][2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Species | Endpoint | ED₅₀ (mg/kg) | Reference |

| Maximum Electroshock (MES) Induced Seizures | Mouse | Reduction in seizures | 1.5 | [8] |

ED₅₀ (Median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Signaling Pathways

The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for this compound.

References

- 1. NMDA Receptor GluN2B (GluRε2/NR2B) Subunit Is Crucial for Channel Function, Postsynaptic Macromolecular Organization, and Actin Cytoskeleton at Hippocampal CA3 Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 7. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monarch Initiative [next.monarchinitiative.org]

In-Vitro Characterization of PD 174494: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 174494, also known as Co 101244 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for the GluN2B subunit. This technical guide provides a comprehensive overview of the in-vitro characterization of PD 174494, summarizing key quantitative data, detailing experimental methodologies for its pharmacological evaluation, and visualizing the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience and drug discovery investigating the therapeutic potential of selective NMDA receptor modulation.

Quantitative Pharmacological Profile

The in-vitro activity of PD 174494 has been quantified through a series of binding and functional assays. The data highlights its high affinity and selectivity for GluN2B-containing NMDA receptors, as well as its neuroprotective properties in cellular models of excitotoxicity and ischemia.

Table 1: Receptor Binding and Functional Antagonism of PD 174494

| Assay Type | Target/Subunit | Ligand/Agonist | IC50 (µM) | Reference |

| Radioligand Binding | NMDA Receptor (high affinity site) | [³H]dizocilpine (MK-801) | 0.002 | [1] |

| Radioligand Binding | NMDA Receptor (low affinity site) | [³H]dizocilpine (MK-801) | 97 | [1] |

| Electrophysiology | Recombinant NR1C/NR2B | NMDA | 0.003 | [1] |

| Electrophysiology | Recombinant NR1A/2B | NMDA | 0.043 | |

| Electrophysiology | Recombinant NR1C/NR2A | NMDA | > 100 | [1] |

| Electrophysiology | Recombinant NR1A/2A | NMDA | > 100 | |

| Electrophysiology | Recombinant NR1A/2C | NMDA | > 100 |

Table 2: In-Vitro Neuroprotective Activity of PD 174494

| Assay Type | Cell Type | Insult | IC50 (µM) | Reference |

| Glutamate-Induced Neurotoxicity | Not Specified | Glutamate (B1630785) | 0.68 | [1] |

| Oxygen/Glucose Deprivation | Not Specified | OGD | 0.06 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments used to characterize PD 174494.

[³H]dizocilpine (MK-801) Radioligand Binding Assay

This assay determines the binding affinity of PD 174494 to the NMDA receptor ion channel.

Materials:

-

Rat brain membranes (e.g., from cortex and hippocampus)

-

[³H]dizocilpine (MK-801)

-

PD 174494 (or other competing ligands)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a final volume of 1 ml, incubate the brain membranes (typically 0.2-0.5 mg protein) with a fixed concentration of [³H]dizocilpine (e.g., 1-5 nM) and varying concentrations of PD 174494.

-

Incubation: Incubate the reaction tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of PD 174494 that inhibits 50% of the specific binding of [³H]dizocilpine (IC50) by non-linear regression analysis of the competition binding data.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique assesses the functional antagonism of PD 174494 on specific NMDA receptor subtypes expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (e.g., NR1C, NR2A, NR2B)

-

NMDG-Ringer's solution (for oocyte storage)

-

Recording solution (e.g., Ba-Ringer's solution containing NMDA and glycine)

-

PD 174494

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., NR1C + NR2A or NR1C + NR2B).

-

Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply NMDA and glycine (B1666218) to activate the expressed receptors and record the inward current.

-

After obtaining a stable baseline current, co-apply varying concentrations of PD 174494 with the agonists.

-

-

Data Analysis: Measure the peak inward current at each concentration of PD 174494. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Glutamate-Induced Neurotoxicity Assay

This cell-based assay evaluates the neuroprotective effect of PD 174494 against glutamate-induced excitotoxicity.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Cell culture medium and supplements

-

Glutamate

-

PD 174494

-

Assay for cell viability (e.g., MTT, LDH release)

Procedure:

-

Cell Culture: Plate primary cortical neurons or a neuronal cell line at an appropriate density and culture until mature.

-

Treatment: Pre-incubate the cells with varying concentrations of PD 174494 for a specified time (e.g., 30-60 minutes).

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).

-

Wash and Recovery: Wash the cells to remove glutamate and the compound, and return them to fresh culture medium. Incubate for a recovery period (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium (an indicator of cell membrane damage).

-

Data Analysis: Calculate the percentage of neuroprotection afforded by PD 174494 at each concentration relative to the glutamate-only treated control. Determine the IC50 value for neuroprotection.

Oxygen-Glucose Deprivation (OGD) Assay

This in-vitro ischemia model assesses the ability of PD 174494 to protect neurons from cell death induced by conditions mimicking a stroke.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Glucose-free culture medium

-

Hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂)

-

PD 174494

-

Assay for cell viability (e.g., MTT, LDH release)

Procedure:

-

Cell Culture: Culture neurons as described for the glutamate neurotoxicity assay.

-

OGD Induction:

-

Wash the cells with glucose-free medium.

-

Replace the medium with fresh glucose-free medium and place the culture plates in a hypoxic chamber for a defined period (e.g., 60-90 minutes).

-

PD 174494 can be added before and/or during the OGD period.

-

-

Reperfusion: Remove the plates from the hypoxic chamber, replace the glucose-free medium with regular, glucose-containing culture medium, and return the plates to a normoxic incubator.

-

Recovery: Allow the cells to recover for a specified time (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a standard method.

-

Data Analysis: Calculate the percentage of neuroprotection at each concentration of PD 174494 relative to the OGD-only control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of PD 174494 and the workflows of the key experimental procedures.

Caption: Mechanism of PD 174494 action on the NMDA receptor.

Caption: Workflow for the [³H]dizocilpine radioligand binding assay.

Caption: Workflow for the two-electrode voltage clamp (TEVC) experiment.

Caption: General workflow for in-vitro neuroprotection assays.

References

Pharmacological Profile of Co 101244 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor. Its remarkable selectivity for the GluN2B subunit over other NMDA receptor subtypes has positioned it as a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its demonstrated neuroprotective properties in both in vitro and in vivo models of neuronal injury underscore its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity, such as cerebral ischemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, mechanism of action, and neuroprotective effects, supported by detailed experimental protocols and data visualizations.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in a variety of neurological conditions. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition, of which there are four subtypes (GluN2A-D), dictates the pharmacological and biophysical properties of the receptor complex.

This compound is a non-competitive NMDA receptor antagonist with high selectivity for receptors containing the GluN2B subunit.[1][2] This selectivity allows for the targeted modulation of a specific subset of NMDA receptors, offering a more nuanced approach to therapeutic intervention compared to non-selective NMDA receptor antagonists, which can be associated with significant side effects.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subunit Combination | IC50 (μM) | Reference |

| GluN1A/GluN2B | 0.043 | [1][2] |

| GluN1A/GluN2A | > 100 | [1][2] |

| GluN1A/GluN2C | > 100 | [1][2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anticonvulsant Activity

| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Maximal Electroshock (MES) | Not Specified | 1.5 |

ED50: The median effective dose, representing the dose of a drug that produces a therapeutic effect in 50% of the population.

Table 3: In Vivo Neuroprotective Efficacy (Global Cerebral Ischemia Model)

| Treatment Group | Dosage (mg/kg) | Outcome Measure | Result (% Injured Neurons in CA1) | Reference |

| Vehicle (Saline) | - | Neuronal Injury | 22.7 ± 2.2 | [1] |

| This compound | 3 | Neuronal Injury | 14.1 ± 2.4* | [1] |

*p=0.015 compared to vehicle controls, indicating a statistically significant neuroprotective effect.[1]

Mechanism of Action: NMDA Receptor Signaling

This compound exerts its effects by selectively binding to and inhibiting the function of GluN2B-containing NMDA receptors. The activation of NMDA receptors is a complex process that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the neuron. This influx of Ca2+ triggers a cascade of downstream signaling events that are crucial for synaptic plasticity but can also lead to excitotoxicity if dysregulated.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of this compound.

In Vitro Receptor Binding Assay (Representative Protocol)

The following protocol is a representative method for determining the binding affinity of compounds like this compound to specific NMDA receptor subtypes using a competitive radioligand binding assay.

References

- 1. Region-specific role for GluN2B-containing NMDA receptors in injury to Purkinje cells and CA1 neurons following global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Co 101244 Hydrochloride In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development.[4] Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in the pathophysiology of various neurological disorders, including ischemic stroke, neurodegenerative diseases, and neuropathic pain.[5][6][7] this compound exhibits neuroprotective effects in both in vitro and in vivo models by selectively blocking GluN2B-containing NMDA receptors, thereby mitigating excitotoxicity.[1][2][8] These application notes provide detailed protocols for the in vivo use of this compound in experimental research.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on preclinical in vivo studies.

Table 1: In Vivo Efficacy and Dosage

| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |

| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | ED₅₀ = 4.5 mg/kg | Anticonvulsant effect without motor deficit | [8] |

| NMDA-Induced Seizures | Mice | Intravenous (i.v.) | ED₅₀ = 2.31 mg/kg | Inhibition of seizures | [8] |

| Maximum Electroshock (MES) | Mice | Not Specified | ED₅₀ = 1.5 mg/kg | Reduction in the number of seizures | [5] |

| Permanent Focal Ischemia | Rat | Not Specified | Plasma concentration of 450 ng/ml | 39% neuroprotection against cortical damage | [8] |

| Spontaneous Behavior | Rat & Wild Type Mice | Subcutaneous (s.c.) | 1 - 30 mg/kg | Mild increase in motor activity | [9] |

| Response Inhibition (5-CSRT & DRL24 tasks) | Rat | Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Impaired response inhibition | [9] |

| Levodopa-Induced Dyskinesia | Not Specified | Subcutaneous (s.c.) | 0.1, 1 mg/kg | 67% and 71% reduction in dyskinesia | [10] |

| Methamphetamine Conditioned Place Preference (Acquisition) | Male Rat | Not Specified | 3.0 mg/kg | Blocked acquisition of CPP | [4] |

| Methamphetamine Conditioned Place Preference (Acquisition) | Female Rat | Not Specified | 3.0 mg/kg | Attenuated CPP | [4] |

Table 2: Physicochemical and Solubility Properties

| Property | Value | Reference |

| Molecular Weight | 377.91 g/mol | [3] |

| Formula | C₂₁H₂₇NO₃·HCl | |

| Purity | ≥98% (HPLC) | [3] |

| Solubility in Water | Up to 100 mM | |

| Solubility in DMSO | Up to 50 mM | |

| Storage | Store at +4°C |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution for subcutaneous injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (e.g., 25 mg/mL in DMSO):

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[10]

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.[10]

-

-

Working Solution Preparation (e.g., for a final concentration of ≥ 2.5 mg/mL): [10]

-

This protocol is an example and may need optimization based on the desired final concentration and vehicle composition. It is recommended to prepare the working solution fresh on the day of the experiment.[10]

-

For a 1 mL working solution, sequentially add the following reagents:

-

100 µL of the 25 mg/mL stock solution in DMSO.

-

400 µL of PEG300. Mix thoroughly by vortexing.

-

50 µL of Tween-80. Mix thoroughly by vortexing.

-

450 µL of sterile saline. Mix thoroughly by vortexing to obtain a clear solution.

-

-

Protocol 2: In Vivo Neuroprotection Study in a Rodent Model of Focal Cerebral Ischemia

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).

Animal Model:

-

Adult male Sprague-Dawley or Wistar rats (250-300 g).

Experimental Groups:

-

Sham-operated group + Vehicle.

-

MCAO group + Vehicle.

-

MCAO group + this compound (e.g., 1, 3, or 10 mg/kg, s.c.).

Procedure:

-

Middle Cerebral Artery Occlusion (MCAO) Surgery:

-

Induce anesthesia in the rats (e.g., isoflurane).

-

Perform the MCAO surgery using the intraluminal filament model to induce focal cerebral ischemia.[11] This procedure involves inserting a filament to block the origin of the middle cerebral artery.

-

The duration of occlusion is typically 60-90 minutes, followed by reperfusion (withdrawal of the filament).[12][13]

-

-

Drug Administration:

-

Administer this compound or vehicle via subcutaneous (s.c.) injection at a specific time point relative to the ischemic insult (e.g., 30 minutes before MCAO, during occlusion, or at the onset of reperfusion).

-

-

Behavioral Assessment (24-72 hours post-MCAO):

-

Evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

-

Assess motor coordination and balance using tests such as the rotarod test or beam walking test.

-

-

Histological Analysis (e.g., 72 hours post-MCAO):

-

Anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Collect the brains and process for histological staining (e.g., 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume or Nissl staining to assess neuronal survival).

-

Protocol 3: Subcutaneous (s.c.) Injection in Mice

This protocol provides a step-by-step guide for administering this compound via subcutaneous injection in mice.

Materials:

-

Sterile syringe (0.5-1 mL)

-

Sterile needle (25-27 gauge)

-

Prepared this compound working solution

-

70% Isopropyl alcohol wipes (optional)

Procedure:

-

Animal Restraint:

-

Injection Site:

-

The injection can be administered into the tented skin over the shoulders or in the flank region.[14]

-

-

Injection:

-

Insert the needle, with the bevel facing up, at the base of the skin tent, parallel to the body.[2]

-

Gently pull back the plunger to ensure the needle is not in a blood vessel (negative pressure).[2] If blood appears, withdraw the needle and re-insert at a different site with a fresh needle.

-

Slowly depress the plunger to inject the solution.[14]

-

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: In vivo experimental workflow for this compound.

References

- 1. urmc.rochester.edu [urmc.rochester.edu]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. This compound (2456) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Effects of the GluN2B-selective antagonist Ro 63–1908 on acquisition and expression of methamphetamine conditioned place preference in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dichotomous Role of N-methyl-D-Aspartate Receptors in Ischemic Stroke [cardiologyresearchjournal.com]

- 8. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the NR2B-selective NMDA receptor antagonist Ro 63-1908 on rodent behaviour: evidence for an involvement of NR2B NMDA receptors in response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Modeling focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repositorio.ipl.pt [repositorio.ipl.pt]

- 13. In vivo models of cerebral ischemia: effects of parenterally administered NMDA receptor glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ltk.uzh.ch [ltk.uzh.ch]

Application Note: Investigating the Role of FGFR Signaling in Seizure Models Using PD 173074

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD 173074, in a pentylenetetrazole (PTZ)-induced seizure model in mice. It outlines the scientific rationale, experimental procedures, and data analysis methods.

Introduction: Rationale for Targeting FGFR in Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] The Fibroblast Growth Factor (FGF) signaling pathway is increasingly recognized for its role in neurodevelopment, neuroplasticity, and its potential involvement in the pathophysiology of epilepsy.

Several lines of evidence suggest a link between FGF signaling and seizure activity:

-

Seizure events have been shown to upregulate the expression of FGF2 and its high-affinity receptor, FGFR1, in key brain regions like the hippocampus.

-

Overexpression of FGF-2 in transgenic mice leads to increased susceptibility to chemically induced seizures.

-

Conversely, knockout of specific FGFs, such as FGF22, can confer resistance to generalized seizures in mouse models.

This body of evidence points to the FGF/FGFR pathway as a potential therapeutic target for seizure control. PD 173074 is a potent and selective, ATP-competitive inhibitor of FGFR1 and FGFR3, making it a valuable research tool for investigating the role of this pathway in seizure modulation. This application note details a proposed protocol for evaluating the anti-convulsant potential of PD 173074 in the widely used PTZ-induced seizure model in mice.

Mechanism of Action: PD 173074 and the FGFR Signaling Pathway

PD 173074 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of FGFR1 and FGFR3. The binding of FGF ligands to their receptors triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[2]

By blocking the ATP-binding site on FGFR1 and FGFR3, PD 173074 prevents this initial phosphorylation step, thereby inhibiting all subsequent downstream signaling. This action can modulate neuronal excitability and synaptic plasticity, which are key processes in epileptogenesis.

Proposed Experimental Protocol: PD 173074 in a PTZ-Induced Seizure Model

This protocol describes a method to assess the anticonvulsant effects of PD 173074 in mice using the pentylenetetrazole (PTZ) seizure model. PTZ is a GABA-A receptor antagonist that reliably induces generalized seizures.[3]

Disclaimer: This protocol is a proposed methodology based on standard practices and available literature, as a specific, validated protocol for this exact application is not currently published. Dose ranges and vehicle composition may require optimization.

Materials and Reagents

-

PD 173074 (CAS 219580-11-7)

-

Pentylenetetrazole (PTZ) (CAS 54-95-5)

-

Vehicle solution: e.g., Ethanol:Polyethylene glycol 400 (10:90, v/v) or DMSO/PEG300/Tween80/ddH2O mixture.[4][5] The final vehicle should be optimized for solubility and tolerability.

-

Sterile 0.9% saline

-

Standard laboratory equipment (syringes, needles, animal balances, etc.)

-

Observation chambers (transparent)

-

Video recording equipment (optional, but recommended)

-

Timer

Animal Model

-

Species: Mouse (e.g., C57BL/6J or Swiss Webster)

-

Age: 8-10 weeks

-

Weight: 20-25 g

-

Sex: Male (to avoid hormonal cycle variability)

-

Housing: Group-housed (e.g., 4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.

Experimental Design and Workflow

Detailed Protocol Steps

-

Drug Preparation:

-

Prepare a stock solution of PD 173074 in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution with the appropriate vehicle to achieve the final desired concentrations (e.g., 1, 5, and 10 mg/kg) in an injection volume of 10 mL/kg. Note: In vivo doses of 1-2 mg/kg/day have been used in other mouse models.[4]

-

Prepare the PTZ solution in 0.9% sterile saline (e.g., at a concentration of 6-8.5 mg/mL).

-

Prepare a positive control, such as Diazepam (e.g., 5 mg/kg).

-

-

Animal Grouping and Pre-treatment:

-

Randomly assign mice to experimental groups (n=8-12 per group):

-

Group 1: Vehicle Control

-

Group 2: PD 173074 (Low Dose, e.g., 1 mg/kg)

-

Group 3: PD 173074 (Mid Dose, e.g., 5 mg/kg)

-

Group 4: PD 173074 (High Dose, e.g., 10 mg/kg)

-

Group 5: Positive Control (Diazepam, 5 mg/kg)

-

-

Administer the vehicle, PD 173074, or positive control via intraperitoneal (i.p.) injection.

-

-

Seizure Induction:

-

After a pre-treatment interval of 30-60 minutes, administer PTZ via i.p. injection. The dose of PTZ should be pre-determined to induce seizures in >95% of vehicle-treated animals (e.g., 60-85 mg/kg).[6]

-

Immediately after PTZ injection, place each mouse into an individual transparent observation chamber.

-

-

Behavioral Assessment:

-

Start the timer immediately after PTZ injection and observe each mouse continuously for 30 minutes.

-

Record the latency (in seconds) to the onset of the first seizure event (e.g., myoclonic jerk or generalized clonus).

-

Score the maximum seizure severity for each mouse during the observation period using a modified Racine scale.[7][8]

-

| Score | Behavioral Manifestation |

| 0 | No abnormal behavior |

| 1 | Facial jerking, ear and whisker twitching |

| 2 | Myoclonic jerks (head and neck) |

| 3 | Clonic seizure while sitting |

| 4 | Clonic seizure, loss of sitting posture |

| 5 | Generalized tonic-clonic seizure, loss of righting reflex |

| 6 | Tonic extension of hindlimbs |

| 7 | Death |

-

Data Analysis:

-

Compare the mean latency to seizure onset between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) against the vehicle control group.

-

Compare the median maximum seizure scores between groups using a non-parametric test (e.g., Kruskal-Wallis test followed by Dunn's multiple comparisons test).

-

Analyze the percentage of animals protected from generalized tonic-clonic seizures (score ≥ 5) in each group using Fisher's exact test.

-

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Summary of Potential Anticonvulsant Effects of PD 173074 in the PTZ-Induced Seizure Model

| Treatment Group | Dose (mg/kg) | n | Latency to First Seizure (s, Mean ± SEM) | Maximum Seizure Score (Median) | Protection from Tonic-Clonic Seizures (%) |

| Vehicle | - | 12 | 125.4 ± 10.2 | 5 | 0% |

| PD 173074 | 1 | 12 | 150.1 ± 12.5 | 5 | 8% |

| PD 173074 | 5 | 12 | 210.8 ± 18.9 | 4 | 33%* |

| PD 173074 | 10 | 12 | 285.3 ± 25.1 | 3 | 67% |

| Diazepam | 5 | 12 | >1800 | 1 | 100% |

*Note: Data presented are hypothetical examples. *p < 0.05, *p < 0.01 compared to Vehicle group.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co 101244 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Co 101244 hydrochloride is a potent and selective antagonist for the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It demonstrates high selectivity for GluN1A/2B subunit combinations, with IC50 values of 0.043 µM, compared to over 100 µM for GluN1A/2A and GluN1A/2C combinations.[1][2] This compound has shown neuroprotective effects in both in vitro and in vivo studies.[1][2]

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4][5] Upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), and relief of a voltage-dependent magnesium block, the NMDA receptor channel opens, allowing the influx of Ca2+ ions.[5] This calcium influx triggers downstream signaling cascades critical for many neurological functions.[4][5]

Solubility Data

The solubility of this compound can vary between different solvents and is also subject to variations between different batches, which may be due to the degree of hydration. The following table summarizes the available solubility data.

| Solvent | Concentration (mM) | Concentration (mg/mL) | Source |

| DMSO | 50 mM | 18.9 mg/mL | Tocris Bioscience[1] |

| DMSO | - | ≥ 10 mg/mL | Cayman Chemical[6] |

| Water | 100 mM | 37.79 mg/mL | Tocris Bioscience[1] |

| PBS (pH 7.2) | - | 1-10 mg/mL (sparingly soluble) | Cayman Chemical[6] |

Note on Aqueous Solubility: There are conflicting reports regarding the solubility of this compound in aqueous solutions. While Tocris Bioscience reports high solubility in water[1], Cayman Chemical describes it as sparingly soluble in PBS[6], and MedKoo Biosciences states it is not soluble in water[7]. Researchers should exercise caution and determine the solubility for their specific experimental needs and batch of the compound. For in vivo studies, complex solvent systems are often employed.[8]

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor, which is antagonized by this compound at the GluN2B subunit.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound (Molecular Weight: 377.91 g/mol ) in DMSO.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.9 mg.

-

Add the appropriate volume of DMSO to the this compound. For 18.9 mg, add 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[8]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)

This protocol outlines the preparation of a working solution of this compound in PBS. Note the limited solubility in aqueous buffers.

Materials:

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile tubes

Procedure:

-

Thaw the this compound stock solution.

-

Determine the final desired concentration of this compound in PBS.

-

Serially dilute the DMSO stock solution into PBS to achieve the final concentration. It is recommended to add the DMSO stock solution to the PBS while vortexing to facilitate mixing and minimize precipitation.

-

Observe the solution for any signs of precipitation. Due to the sparingly soluble nature of this compound in PBS[6], it is advisable to prepare the working solution fresh and use it immediately. The final concentration of DMSO in the working solution should be kept low and tested for its effect in the specific experimental setup.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing stock and working solutions of this compound.

References

- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PD 174494 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 174494 is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). Its application in preclinical rodent models is crucial for evaluating its therapeutic efficacy, pharmacokinetics, and safety profile. These notes provide detailed guidance on the recommended dosage, administration, and experimental design for in vivo studies using PD 174494. Due to the limited publicly available in vivo data specifically for PD 174494, dosage recommendations are extrapolated from studies on the structurally and functionally similar multi-kinase inhibitor, PD 173074, which targets FGFR and VEGFR. Researchers should consider these as starting points and perform dose-range finding studies to determine the optimal dose for their specific model and experimental conditions.

Data Presentation: Recommended Dosage and Administration

Quantitative data from rodent studies using the analogous compound PD 173074 are summarized below to guide the experimental design for PD 174494.

| Parameter | Recommendation for PD 174494 (extrapolated from PD 173074) | Reference Compound & Study Details |

| Dosage Range | 1 - 25 mg/kg/day | PD 173074: 1-2 mg/kg/day (i.p.) for angiogenesis inhibition in mice.[1] 25 mg/kg/day (p.o.) for tumor growth inhibition in mice.[2] |

| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) gavage | PD 173074 has been effectively administered via both i.p. and p.o. routes in mice.[1][2] The choice of route depends on the desired pharmacokinetic profile and experimental feasibility. |

| Formulation | Solubilize in a vehicle suitable for in vivo use. | For PD 173074, a common formulation involves dissolving the compound in DMSO and then diluting it with a vehicle like PEG300, Tween 80, and water for injection.[1] |

| Treatment Schedule | Daily administration | Continuous daily administration is often required to maintain therapeutic levels of the inhibitor and achieve significant tumor growth inhibition.[3] |

Experimental Protocols

Formulation of PD 174494 for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of PD 174494 for administration to rodents.

Materials:

-

PD 174494 powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Sterile water for injection or saline

Protocol:

-

Prepare a stock solution of PD 174494 in DMSO. For example, create a 10 mg/mL stock solution.

-

For a final dosing solution, calculate the required volume of the stock solution based on the desired final concentration and the total volume to be prepared.

-

In a sterile tube, add the calculated volume of the PD 174494 stock solution.

-

Add PEG300 to the tube. A common ratio is 40% of the final volume. Mix thoroughly until the solution is clear.

-

Add Tween 80 to the solution. A common ratio is 5% of the final volume. Mix until the solution is clear.

-

Add sterile water for injection or saline to reach the final desired volume.

-

Vortex the solution thoroughly to ensure homogeneity.

-

This formulation should be prepared fresh before each administration.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of PD 174494 in a rodent cancer model.

Materials:

-

Immunocompromised mice (e.g., Nude, SCID)

-

Cancer cell line of interest (e.g., K562 for CML)

-

Matrigel (optional, for subcutaneous injection)

-

Calipers for tumor measurement

-

PD 174494 formulation

-

Vehicle control solution

Protocol:

-

Tumor Cell Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or culture medium.

-

For subcutaneous models, inject approximately 1-10 million cells in a volume of 100-200 µL into the flank of each mouse. Mixing the cell suspension with Matrigel can improve tumor take rate.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Administer PD 174494 at the predetermined dose and route (e.g., 25 mg/kg, p.o., daily).

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Efficacy Evaluation:

-

Continue monitoring tumor growth and body weight throughout the study.

-

At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Analyze the data to determine the effect of PD 174494 on tumor growth inhibition.

-

Mandatory Visualizations

Caption: Signaling pathway of PD 174494 in Bcr-Abl positive cells.

Caption: Experimental workflow for a rodent xenograft efficacy study.

References

Application Notes and Protocols for Co 101244 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B subunit.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. In cell culture, this compound is primarily utilized for its neuroprotective properties against excitotoxicity, a key mechanism implicated in various neurological disorders. These application notes provide detailed information and protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting the influx of calcium (Ca²⁺) that is triggered by the binding of the neurotransmitter glutamate (B1630785).[1] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation leads to excessive Ca²⁺ influx, initiating a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity. By selectively blocking GluN2B-containing NMDA receptors, this compound can mitigate the detrimental effects of glutamate overstimulation.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of NMDA receptor signaling and excitotoxicity.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ (GluN1A/GluN2B) | 0.043 µM | Recombinant receptors | [1] |

| IC₅₀ (GluN1A/GluN2A) | > 100 µM | Recombinant receptors | [1] |

| IC₅₀ (GluN1A/GluN2C) | > 100 µM | Recombinant receptors | [1] |

| IC₅₀ (Neuroprotection vs. Glutamate) | 0.68 µM | Cultured neurons | [1] |

| IC₅₀ (Neuroprotection vs. OGD) | 0.06 µM | Cultured neurons | [1] |

OGD: Oxygen-Glucose Deprivation

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration and the molecular weight of this compound (377.91 g/mol ), calculate the required mass of the compound.

-

Weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or water to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Experimental Workflow:

Caption: Workflow for the in vitro neuroprotection assay.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated culture plates (e.g., 96-well plates)

-

This compound stock solution

-

Glutamate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Plate primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Cell Culture: Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 1 hour.

-

Induction of Excitotoxicity: Prepare a glutamate solution in the culture medium. Add the glutamate solution to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to the negative control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, no glutamate). Plot the concentration-response curve to determine the IC₅₀ value of this compound for neuroprotection.

Calcium Imaging to Assess Inhibition of NMDA-Induced Calcium Influx

This protocol describes how to use a fluorescent calcium indicator to measure the inhibitory effect of this compound on NMDA-induced calcium influx in cultured neurons.

Materials:

-

Cultured neurons on glass-bottom dishes

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

NMDA solution

-

Glycine (B1666218) (co-agonist for NMDA receptors)

-

This compound stock solution

-

Fluorescence microscope with a calcium imaging system

Procedure:

-

Dye Loading: a. Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the neurons and wash once with HBSS. c. Add the loading solution to the cells and incubate for 30-45 minutes at 37°C. d. Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Baseline Imaging: a. Place the dish on the microscope stage and perfuse with HBSS. b. Acquire baseline fluorescence images at a set frequency (e.g., every 5 seconds).

-

Application of this compound: a. Perfuse the cells with HBSS containing the desired concentration of this compound for 5-10 minutes.

-

NMDA Stimulation: a. Perfuse the cells with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) in the continued presence of this compound. b. Record the change in fluorescence intensity.

-

Control Experiment: a. In a separate experiment, stimulate the cells with NMDA and glycine in the absence of this compound to determine the maximal calcium response.

-

Data Analysis: a. Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) for each cell or region of interest. b. Compare the ΔF/F₀ in the presence and absence of this compound to quantify the percentage of inhibition of the NMDA-induced calcium influx.

Conclusion

This compound is a powerful research tool for dissecting the roles of GluN2B-containing NMDA receptors in neuronal function and pathology. The protocols provided here offer a framework for utilizing this compound in cell culture to investigate its neuroprotective effects and its impact on calcium signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Co 101244 Hydrochloride in Alzheimer's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic dysfunction, and neuronal loss. A key player in the excitotoxicity hypothesis of AD is the N-methyl-D-aspartate receptor (NMDAR). Overactivation of NMDARs, particularly those containing the GluN2B subunit, by excessive glutamate (B1630785) is thought to contribute significantly to amyloid-beta (Aβ)-induced synaptic damage and neuronal death.[1][2][3]

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of GluN2B-containing NMDARs.[4] Its high selectivity makes it a valuable research tool for dissecting the specific role of GluN2B subunits in the pathophysiology of Alzheimer's disease and for evaluating the therapeutic potential of targeted GluN2B antagonism.

These application notes provide an overview of the role of GluN2B in AD, summarize the pharmacological data for this compound and other relevant GluN2B antagonists, and offer detailed protocols for its use in established in vitro and in vivo models of Alzheimer's disease research.

Mechanism of Action

In the context of Alzheimer's disease, soluble amyloid-beta oligomers can lead to an overactivation of extrasynaptic GluN2B-containing NMDARs.[1][3] This triggers a cascade of downstream signaling events, including excessive calcium (Ca2+) influx, activation of death-associated protein kinase 1 (DAPK1), and the neuronal nitric oxide synthase (nNOS) pathway via PSD95, ultimately leading to synaptic dysfunction, loss of dendritic spines, and neuronal apoptosis.[2][5] this compound selectively blocks these GluN2B-containing NMDARs, thereby inhibiting this excitotoxic cascade and offering a potential neuroprotective strategy.

Data Presentation

The following tables summarize the quantitative data for this compound and other selective GluN2B antagonists used in Alzheimer's disease research models.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay | IC50 | Reference |

| This compound | GluN1A/2B | NMDA-induced currents in oocytes | 0.043 µM | [Tocris Bioscience] |

| GluN1A/2A | NMDA-induced currents in oocytes | > 100 µM | [Tocris Bioscience] | |

| GluN1A/2C | NMDA-induced currents in oocytes | > 100 µM | [Tocris Bioscience] |

Table 2: Efficacy of Selective GluN2B Antagonists in Alzheimer's Disease Models

| Compound | Model | Experiment | Key Finding | Reference |

| Ro 25-6981 | In vivo (Rat) | Prevention of Aβ-induced LTP inhibition | 6 mg/kg, i.p. prevented LTP inhibition by Aβ₁₋₄₂. | [6][7] |

| Ifenprodil | In vivo (Rat) | Prevention of Aβ-induced LTP inhibition | 3 nmol, i.c.v. prevented LTP inhibition by Aβ₁₋₄₂. | [7] |

| Pip18 | In vivo (PS2APP mice) | Chronic treatment (4 months) | Did not rescue spatial learning and memory deficits. | [2][8] |

| Pip18 | In vivo (Tg2576 mice) | Subchronic treatment (17 days) | Partially reversed reduced freezing behavior in fear conditioning. | [8] |

Experimental Protocols

Detailed methodologies for key experiments using this compound in Alzheimer's disease research models are provided below.

Protocol 1: In Vitro Neuroprotection Assay Against Aβ Toxicity

This protocol assesses the ability of this compound to protect cultured neurons from amyloid-beta-induced cell death.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

96-well cell culture plates

-

This compound

-

Oligomeric amyloid-beta (1-42) peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

-

Cell culture medium and supplements

-

DMSO

Procedure:

-

Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in water or DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control group.

-

Aβ Treatment: Add pre-aggregated oligomeric Aβ₁₋₄₂ to the cell cultures to a final concentration known to induce neurotoxicity (e.g., 10 µM). Include a control group with no Aβ treatment.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 2: In Vivo Assessment of Synaptic Plasticity (LTP) in an AD Mouse Model

This protocol evaluates the effect of this compound on long-term potentiation (LTP) in hippocampal slices from a transgenic mouse model of AD (e.g., PS2APP).

Materials:

-

PS2APP transgenic mice and wild-type littermates

-

This compound

-

Saline solution

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Electrophysiology rig with perfusion system and temperature control

-

Stimulating and recording electrodes

Procedure:

-

Animal Dosing: Administer this compound (e.g., 1-10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection to PS2APP and wild-type mice 30-60 minutes before slice preparation.

-

Hippocampal Slice Preparation:

-

Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

LTP Induction and Measurement:

-

Record a stable baseline of fEPSPs for 20-30 minutes.

-

Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

-

Continue recording fEPSPs for at least 60 minutes post-induction.

-

-

Data Analysis: Measure the slope of the fEPSP and express the post-induction slope as a percentage of the pre-induction baseline. Compare the magnitude of LTP between treatment groups.

Protocol 3: In Vivo Assessment of Cognitive Function in an AD Mouse Model

This protocol uses the Morris water maze to evaluate the effect of chronic this compound treatment on spatial learning and memory in an AD mouse model (e.g., Tg2576).

Materials:

-

Tg2576 transgenic mice and wild-type littermates

-

This compound

-

Vehicle (e.g., drinking water or food)

-

Morris water maze apparatus

-

Video tracking software

Procedure:

-

Chronic Dosing: Administer this compound to mice chronically, for example, by incorporating it into their food or drinking water for a period of several weeks to months.

-

Morris Water Maze - Acquisition Phase (Learning):

-

For 5-7 consecutive days, conduct 4 trials per day for each mouse.

-

Place the mouse into the water facing the wall of the pool from one of four starting positions.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using video tracking software.

-

-

Probe Trial (Memory):

-

24 hours after the last acquisition trial, remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: Compare the learning curves (escape latency over days) and performance in the probe trial between the different treatment and genotype groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDARs in Alzheimer's disease. The provided protocols offer a framework for assessing its neuroprotective potential in both in vitro and in vivo models. It is important to note that while acute inhibition of GluN2B has shown promise in preventing Aβ-induced synaptic deficits, long-term antagonism may have complex effects on cognitive function.[2] Therefore, careful experimental design and comprehensive behavioral and synaptic analysis are crucial for elucidating the therapeutic viability of targeting this receptor in Alzheimer's disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. netri.com [netri.com]

Application Notes and Protocols for Immunohistochemistry with Tissues Treated with a PD-1 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with a hypothetical small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, referred to herein as PD-Inhibitor X . The methodologies are designed to enable the assessment of the inhibitor's in-situ effects on target engagement and downstream signaling within the tumor microenvironment. The protocols and data presented are generalized and should be optimized for specific experimental conditions, including tissue type, fixation method, and the primary antibodies used.

Introduction

Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, expressed on tumor cells and other cells in the tumor microenvironment, leads to the inhibition of T cell proliferation, activation, and cytokine production, thereby allowing tumor cells to evade the host immune response.[1][2] Small molecule inhibitors targeting the PD-1/PD-L1 axis are a promising class of cancer therapeutics.[1][3] Immunohistochemistry is an invaluable tool in the development of these drugs, as it allows for the visualization of target protein expression and the modulation of signaling pathways directly within the tissue context.[4]

These notes provide a comprehensive guide to performing IHC on tissues treated with PD-Inhibitor X, a hypothetical compound designed to disrupt the PD-1/PD-L1 interaction. The protocols will focus on the detection of key biomarkers, including PD-L1 and markers of T cell activation, to assess the pharmacological activity of the compound.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from IHC analysis of xenograft tumor tissues treated with PD-Inhibitor X. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. An H-Score (Histoscore) is calculated using the formula: H-Score = ∑ (Intensity × Percentage of Positive Cells) .[5]

Table 1: IHC Analysis of PD-L1 Expression in Tumor Cells

| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |

| Vehicle Control | 2.7 ± 0.5 | 80 ± 12 | 216 ± 45 |

| PD-Inhibitor X (Low Dose) | 2.5 ± 0.6 | 75 ± 15 | 188 ± 48 |

| PD-Inhibitor X (High Dose) | 2.6 ± 0.4 | 78 ± 10 | 203 ± 39 |

Table 2: IHC Analysis of CD8+ T Cell Infiltration in the Tumor Microenvironment

| Treatment Group | Number of CD8+ Cells per mm² (Mean ± SD) |

| Vehicle Control | 150 ± 35 |

| PD-Inhibitor X (Low Dose) | 275 ± 50 |

| PD-Inhibitor X (High Dose) | 450 ± 65 |

Table 3: IHC Analysis of Granzyme B Expression in Infiltrating Lymphocytes

| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |

| Vehicle Control | 1.2 ± 0.4 | 25 ± 8 | 30 ± 12 |

| PD-Inhibitor X (Low Dose) | 2.1 ± 0.5 | 55 ± 10 | 116 ± 28 |

| PD-Inhibitor X (High Dose) | 2.8 ± 0.3 | 85 ± 7 | 238 ± 25 |

Experimental Protocols

This section provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with PD-Inhibitor X. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.[5]

Materials

-

Phosphate Buffered Saline (PBS)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 80%, 70%)

-

Deionized Water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)

-

Primary Antibodies (e.g., anti-PD-L1, anti-CD8, anti-Granzyme B)

-

Biotinylated Secondary Antibody

-

Avidin-Biotin Complex (ABC) Reagent

-

3,3'-Diaminobenzidine (DAB) Substrate Kit

-

Hematoxylin (B73222) Counterstain

-

Mounting Medium

Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.[6]

-

Transfer slides through two changes of 100% ethanol for 10 minutes each.

-

Hydrate slides by sequential 10-minute incubations in 95% and 70% ethanol.

-

Rinse slides in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and incubating at a sub-boiling temperature for 10-20 minutes.

-

Allow slides to cool at room temperature for 30 minutes.

-

Wash sections in distilled water for 5 minutes.

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

-

Wash slides twice in distilled water for 5 minutes each.

-

-

Blocking Non-Specific Binding:

-

Incubate sections with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides three times in PBS for 5 minutes each.

-

Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.[6]

-

-

Signal Amplification:

-

Wash slides three times in PBS for 5 minutes each.

-

Incubate sections with the ABC reagent for 30 minutes at room temperature.

-

-

Chromogenic Detection:

-

Wash slides three times in PBS for 5 minutes each.

-

Incubate sections with the DAB substrate solution until the desired brown color intensity is reached. Monitor under a microscope.[7]

-

Rinse slides with distilled water to stop the reaction.

-

-

Counterstaining:

-

Counterstain sections with hematoxylin for 30 seconds to 1 minute to visualize cell nuclei.[4]

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

Visualizations

Signaling Pathway Diagram

Caption: PD-1 signaling pathway and the mechanism of action of PD-Inhibitor X.

Experimental Workflow Diagram

Caption: General workflow for immunohistochemistry of FFPE tissues.

References

- 1. Signaling pathway and dysregulation of PD1 and its ligands in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Unraveling the complexity of PD-L1 assays: a descriptive review of the methodology, scoring, and practical implications [frontiersin.org]

- 4. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]

- 5. benchchem.com [benchchem.com]

- 6. 免疫组织化学操作步骤 [sigmaaldrich.com]

- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Long-Term Potentiation (LTP) Studies Using Ro 63-1908

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 63-1908 is a potent and highly selective antagonist of the NMDA receptor (NMDAR) subtype containing the GluN2B (formerly NR2B) subunit.[1] With a selectivity of over 20,000-fold for GluN2B-containing receptors compared to GluN2A-containing receptors, Ro 63-1908 serves as a critical pharmacological tool for dissecting the specific roles of GluN2B-mediated neurotransmission in synaptic plasticity, learning, and memory.[1] Long-term potentiation (LTP), a persistent enhancement of synaptic transmission, is a primary cellular correlate of learning and memory. The differential involvement of NMDAR subtypes, particularly GluN2A and GluN2B, in the induction and maintenance of LTP is an area of intense research. These application notes provide a comprehensive overview of the use of Ro 63-1908 in LTP studies, including quantitative data from key experiments, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Ro 63-1908 on LTP

The following table summarizes the quantitative data from studies investigating the effects of Ro 63-1908 on long-term potentiation.

| Brain Region | Species | Preparation | Ro 63-1908 Concentration/Dose | LTP Induction Protocol | Effect on LTP Magnitude (fEPSP Slope) | Reference |

| Hippocampus (CA1) | Rat | In vivo (freely moving) | 6 mg/kg (i.p.) | High-Frequency Stimulation (HFS): 100 Hz, 100 pulses | No significant effect. LTP was successfully induced in the presence of Ro 63-1908. | [2] |

| Anterior Cingulate Cortex (ACC) | Mouse | In vitro slice | Not specified for Ro 63-1908, but studies with other GluN2B antagonists (e.g., Ro 25-6981) show a reduction in LTP. | Theta Burst Stimulation (TBS) or Spike-Timing Dependent Plasticity (STDP) protocols. | LTP is reduced but not abolished. Co-application of both GluN2A and GluN2B antagonists is required to completely block LTP in the ACC.[3] | [3] |

Note: The available literature with specific quantitative data for Ro 63-1908's effect on LTP is limited. The contrasting findings between the hippocampus and the anterior cingulate cortex highlight the region-specific roles of GluN2B-containing NMDARs in synaptic plasticity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor Subtypes in LTP

The following diagram illustrates the differential contribution of GluN2A and GluN2B subunits of the NMDA receptor to the induction of long-term potentiation. Ro 63-1908 selectively blocks the pathway initiated by the activation of GluN2B-containing NMDA receptors.

Caption: Differential signaling of GluN2A and GluN2B in LTP and the inhibitory action of Ro 63-1908.

Experimental Workflow for In Vivo LTP Recording in Freely Moving Rats

This diagram outlines the key steps for performing an in vivo electrophysiology experiment to assess the effect of Ro 63-1908 on LTP in freely moving rats.

Caption: Workflow for in vivo LTP studies with Ro 63-1908 in freely moving rats.

Experimental Protocols

In Vivo Electrophysiology in Freely Moving Rats